molecular formula C9H19BClNO2 B3007572 (1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride CAS No. 2382719-66-4

(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B3007572
CAS No.: 2382719-66-4
M. Wt: 219.52
InChI Key: LVGBSUVCGSUIJJ-ZJLYAJKPSA-N
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Description

(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C9H19BClNO2 and its molecular weight is 219.52. The purity is usually 95%.
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Biological Activity

The compound (1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure, and biological activity based on available research.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • IUPAC Name : (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride

Synthesis

The synthesis of this compound typically involves the cyclopropanization reaction of suitable precursors followed by boron-based modifications. The use of boron compounds in organic synthesis is well-documented due to their ability to stabilize reactive intermediates and facilitate various coupling reactions.

Research indicates that compounds containing dioxaborolane moieties can exhibit significant biological activities. These include:

  • Anticancer Activity : Compounds similar to (1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.
  • Neuroprotective Effects : Some studies suggest that dioxaborolane derivatives may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerInhibitory effects on cancer cell lines were observed with IC50 values indicating significant potency.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cultures.
AntimicrobialShowed activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) reported.

Properties

IUPAC Name

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO2.ClH/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11;/h6-7H,5,11H2,1-4H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBSUVCGSUIJJ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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